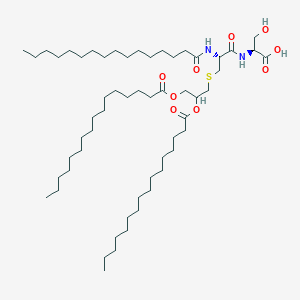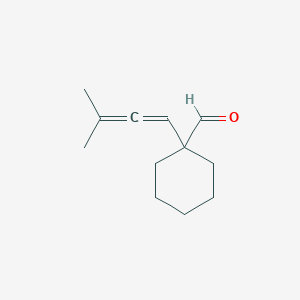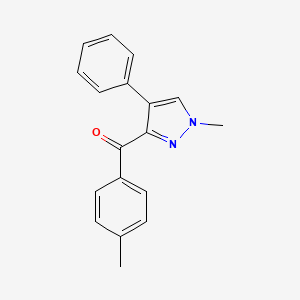![molecular formula C19H32OS B14343135 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol CAS No. 93608-59-4](/img/structure/B14343135.png)
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiol group attached to a propane chain, which is further connected to a phenoxy group substituted with two 2-methylbutan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate thiolating agent. One common method is the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Addition: The double bonds in the phenoxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used.
Addition: Electrophiles such as bromine or chlorine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted phenoxy derivatives.
Addition: Halogenated phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with cellular membranes and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with nitrile groups instead of a thiol group.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide: Contains additional functional groups and a more complex structure.
Uniqueness
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
CAS-Nummer |
93608-59-4 |
|---|---|
Molekularformel |
C19H32OS |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol |
InChI |
InChI=1S/C19H32OS/c1-7-18(3,4)15-10-11-17(20-12-9-13-21)16(14-15)19(5,6)8-2/h10-11,14,21H,7-9,12-13H2,1-6H3 |
InChI-Schlüssel |
OCTLHDBZNCMOGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCS)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


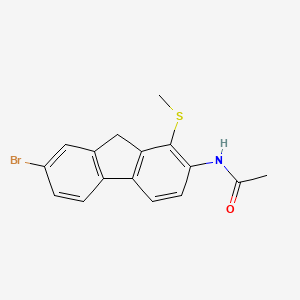
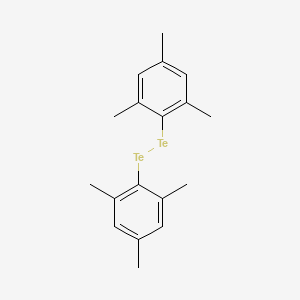
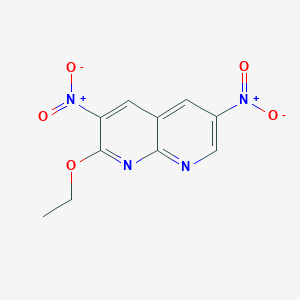
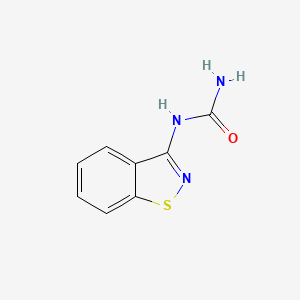

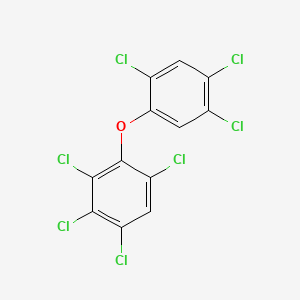
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
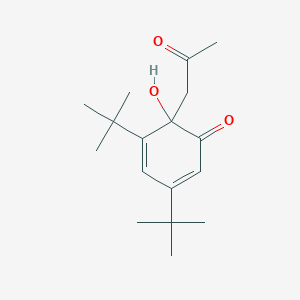
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
